4-(2-Hydroxyethoxy)salicylic acid
Overview
Description
4-(2-Hydroxyethoxy)salicylic acid, also known as 2-Hydroxy-4-(2-hydroxyethoxy)benzoic acid, is a chemical compound with the molecular formula C9H10O5 and a molecular weight of 198.17 g/mol . It appears as a white to almost white powder or crystal and has a melting point of 206°C . This compound is a derivative of salicylic acid, which is widely known for its applications in pharmaceuticals and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)salicylic acid typically involves the reaction of salicylic acid with ethylene glycol under specific conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process . The reaction can be represented as follows:
Salicylic Acid+Ethylene Glycol→4-(2-Hydroxyethoxy)salicylic Acid+Water
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)salicylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-(2-oxoethoxy)salicylic acid or 4-(2-carboxyethoxy)salicylic acid.
Reduction: Formation of 4-(2-hydroxyethoxy)benzyl alcohol.
Substitution: Formation of 4-(2-haloethoxy)salicylic acid derivatives.
Scientific Research Applications
4-(2-Hydroxyethoxy)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug formulations, particularly in topical applications for skin conditions.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)salicylic acid is similar to that of salicylic acid. It exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, the compound reduces inflammation and pain. Additionally, it may interact with other molecular targets and pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: The parent compound, widely used in pharmaceuticals and cosmetics.
Acetylsalicylic Acid (Aspirin): A derivative of salicylic acid with analgesic and anti-inflammatory properties.
Methyl Salicylate: Another derivative used in topical analgesics and liniments.
Uniqueness
4-(2-Hydroxyethoxy)salicylic acid is unique due to the presence of the hydroxyethoxy group, which imparts different physicochemical properties compared to its parent compound and other derivatives. This modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-hydroxy-4-(2-hydroxyethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-3-4-14-6-1-2-7(9(12)13)8(11)5-6/h1-2,5,10-11H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEIMLMPQGJCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163451-82-9 | |
Record name | 4-(2-Hydroxyethoxy)salicylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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